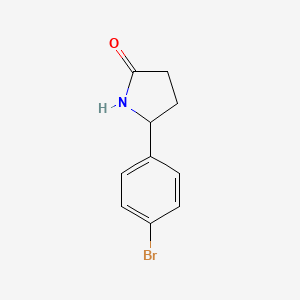

5-(4-Bromophenyl)pyrrolidin-2-one

Description

Bedeutung von Pyrrolidinon-Kernstrukturen in den chemischen und biologischen Wissenschaften

Der Pyrrolidinonring, ein fünfgliedriges Lactam, ist ein vorherrschendes Gerüst in einer Vielzahl von pharmazeutisch aktiven Verbindungen und Naturprodukten. rdd.edu.iq Diese Kernstruktur ist für die Gestaltung von bioaktiven Wirkstoffen von entscheidender Bedeutung. researchgate.netresearchgate.net Pyrrolidinon-Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antimykotische, krebsbekämpfende und krampflösende Eigenschaften. researchgate.netresearchgate.net Die Vielseitigkeit des Pyrrolidinon-Gerüsts ermöglicht umfangreiche chemische Modifikationen, was zu einer Vielzahl von Verbindungen mit unterschiedlichen pharmakologischen Profilen führt. researchgate.net

Die Bedeutung des Pyrrolidinon-Kerns wird durch seine Anwesenheit in mehreren von der FDA zugelassenen Medikamenten unterstrichen, was seine Bedeutung in der pharmazeutischen Wissenschaft unterstreicht. nih.gov Die nicht-planare Natur des gesättigten Pyrrolidinrings ermöglicht eine dreidimensionale Erkundung des pharmakophoren Raums, was für die molekulare Erkennung an biologischen Zielen entscheidend ist. nih.gov Darüber hinaus dienen Pyrrolidinone als wertvolle Zwischenprodukte bei der Synthese komplexer Moleküle wie Alkaloide und ungewöhnliche Aminosäuren. researchgate.net

Tabelle 1: Beispiele für biologisch aktive Verbindungen, die einen Pyrrolidinonkern enthalten

| Verbindung | Biologische Aktivität |

| Piracetam | Nootropikum malayajournal.org |

| Doxapram | Atemstimulans malayajournal.org |

| (Nor)ruspolinon | Alkaloid mit unbekannter Pharmakologie dntb.gov.ua |

| Pyrrocidin A | Antimikrobiell nih.gov |

| (-)-Azaspiren | Angiogenese-Inhibitor nih.gov |

Überblick über bromierte organische Verbindungen in der synthetischen Chemie

Bromierte organische Verbindungen spielen eine entscheidende Rolle als Zwischenprodukte bei der Herstellung von Agrochemikalien und Pharmazeutika. acs.org Die Einführung von Bromatomen in organische Moleküle, ein Prozess, der als Bromierung bekannt ist, ist eine grundlegende Umwandlung in der organischen Synthese. acs.orgnih.gov Bromierte Heterocyclen sind besonders wichtig, da sie eine Reihe von Bioaktivitäten aufweisen und als vielseitige Zwischenprodukte für weitere chemische Umwandlungen dienen. researchgate.net

Die Nützlichkeit von bromierten Verbindungen liegt in ihrer Fähigkeit, an verschiedenen Reaktionen teilzunehmen, darunter:

Nucleophile Substitution researchgate.net

Katalytische Kreuzkupplungsreaktionen researchgate.net

Herstellung von Grignard-Reagenzien researchgate.net

Cyclisierungsreaktionen nih.govhud.ac.uk

Oxidationsreaktionen nih.govhud.ac.uk

Diese Reaktionen ermöglichen die schnelle Diversifizierung von Molekülgerüsten, was für die Erforschung des chemischen Raums in der Wirkstoffforschung unerlässlich ist. researchgate.net Arylhalogenide, zu denen bromierte Phenylverbindungen gehören, sind besonders wichtige Vorläufer in Kreuzkupplungsreaktionen. researchgate.net

Aktuelle Forschungslandschaft von 5-(4-Bromphenyl)pyrrolidin-2-on und seinen Analoga

Die aktuelle Forschung zu 5-(4-Bromphenyl)pyrrolidin-2-on und seinen Analoga konzentriert sich auf die Synthese neuer Derivate und die Untersuchung ihrer potenziellen biologischen Aktivitäten. Wissenschaftler synthetisieren und charakterisieren neue Pyrrolidinon-Derivate, um ihre antimikrobiellen und krebsbekämpfenden Eigenschaften zu untersuchen. nih.gov Beispielsweise wurden Analoga von 5-(4-Bromphenyl)pyrrolidin-2-on als potenzielle Wirkstoffe gegen arzneimittelresistente Bakterien und Lungenkrebszellen untersucht. nih.govmdpi.com

Die Synthese von Analoga beinhaltet häufig Modifikationen an verschiedenen Positionen des Pyrrolidinonrings und des Phenylradikals, um die Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen. nih.gov Zum Beispiel wurde eine Reihe von N-[5-(4-Bromphenyl)...]-Derivaten als potente duale Endothelin-Rezeptor-Antagonisten synthetisiert und bewertet. researchgate.net Darüber hinaus wurde die Synthese von (Z)-1-Benzyl-5-(4-bromphenyl)-5-hydroxy-4-(2-oxomorpholin-3-yliden)pyrrolidin-2,3-dion, einem komplexen Derivat, berichtet, was die Vielseitigkeit der Kernstruktur für die Schaffung verschiedener funktioneller Gruppen hervorhebt. mdpi.com

Die Forschung umfasst auch die Entwicklung effizienter Synthesemethoden für diese Verbindungen. nih.gov Die Untersuchung der chemischen Reaktivität und der physikochemischen Eigenschaften dieser Analoga ist entscheidend für das Verständnis ihres potenziellen Verhaltens in biologischen Systemen. uni.lu

Tabelle 2: Liste der in diesem Artikel erwähnten Verbindungen

| Verbindungsname |

| 5-(4-Bromphenyl)pyrrolidin-2-on |

| Piracetam |

| Doxapram |

| (Nor)ruspolinon |

| Pyrrocidin A |

| (-)-Azaspiren |

| (Z)-1-Benzyl-5-(4-bromphenyl)-5-hydroxy-4-(2-oxomorpholin-3-yliden)pyrrolidin-2,3-dion |

| N-[5-(4-Bromphenyl)-6-[2-[(5-brom-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamid |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJCJXIUAVSTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476599 | |

| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-90-0 | |

| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 5-(4-Bromophenyl)pyrrolidin-2-one

Direct synthetic routes to this compound and its analogs are prized for their efficiency and atom economy. These methods aim to construct the core pyrrolidinone ring and install the 5-(4-bromophenyl) substituent in a minimal number of steps.

Cycloaddition Reactions for Pyrrolidinone Ring Formation

Cycloaddition reactions represent a powerful class of transformations for the stereocontrolled synthesis of cyclic compounds. For pyrrolidinone synthesis, [3+2] cycloadditions are particularly prominent.

The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone for constructing the pyrrolidine (B122466) ring. nih.gov Azomethine ylides, acting as three-atom components, react with various unsaturated 2π-electron systems (dipolarophiles) to yield five-membered N-heterocycles. nih.govnih.gov These reactions are known for their high degree of regio- and stereoselectivity. nih.gov

In the context of synthesizing this compound, this strategy would typically involve the in-situ generation of an azomethine ylide from the condensation of an α-amino acid ester (such as a glycine (B1666218) ester) with 4-bromobenzaldehyde. This ylide is then trapped by a suitable dipolarophile, like an acrylate (B77674) ester. Subsequent intramolecular cyclization (lactamization) of the resulting substituted pyrrolidine affords the desired pyrrolidin-2-one ring. The reaction can be catalyzed by various agents, including bases, to facilitate the process under mild conditions. colab.ws The versatility of this method allows for the creation of diverse pyrrolidinyl-heterocyclic compounds. nih.gov

Table 1: Representative [3+2] Cycloaddition for Pyrrolidine Synthesis This table illustrates a general scheme for the synthesis of pyrrolidine derivatives via [3+2] cycloaddition, a method applicable to the target compound.

| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Product Type | Reference |

| Isatin (B1672199) and L-proline | 1-Acryloyl-4-piperidinones | Not specified | Spirooxindole-pyrrolizines | nih.gov |

| o-Hydroxy azomethine ylides | Vinyl para-quinone methides | Base-catalyzed | Chromeno[4,3-b]pyrrolidines | colab.ws |

| Isatins and α-amino acids | (E)-3-(2-Nitrovinyl)-indoles | Catalyst-free, EtOH-H₂O | Polycyclic pyrrolidine-fused spirooxindoles | rsc.org |

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex molecules like pyrrolidinones. nih.gov A notable example is the synthesis of α-arylated pyrrolidinones from the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. nih.gov This process involves a sequence of nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and a final lactam formation. nih.gov

Another relevant domino process involves the reaction of 2-aryl-pyrrolidines with alkynes, which proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence to form pyrrolo[2,1-a]isoquinolines. nih.gov While the final product is different, the initial steps highlight advanced methods for manipulating the pyrrolidine core. Three-component domino reactions have also been developed to synthesize complex pyrrolidine-fused spirooxindoles under green, catalyst-free conditions. rsc.org These methods exemplify the power of cascade strategies to rapidly build molecular complexity from simple starting materials. nih.gov

Ring Contraction Strategies from Higher-Membered Heterocycles (e.g., Piperidine (B6355638) Derivatives)

Skeletal editing of readily available cyclic compounds, such as pyridines, into more valuable, smaller rings like pyrrolidines is an emerging synthetic strategy. nih.gov A recently developed method involves the photo-promoted ring contraction of pyridines with a silylborane reagent. nih.govosaka-u.ac.jpnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov The resulting products are versatile synthons for a variety of functionalized pyrrolidines. nih.gov The reaction shows broad substrate scope, suggesting that a suitably substituted pyridine (B92270) could serve as a precursor to this compound. nih.govnih.gov

Radical Cyclization Approaches (e.g., Intramolecular Radical Cyclization)

Intramolecular radical cyclization is a powerful tool for forming five-membered rings, especially when starting from precursors containing a halogen atom. nih.govbeilstein-journals.org This approach typically involves the generation of a radical species, which then attacks an internal π-system (like an alkene or alkyne) to close the ring. For the synthesis of a 5-aryl-pyrrolidin-2-one, a plausible precursor would be an N-allyl-4-bromobenzamide derivative.

The general process involves generating a radical at a position that can undergo a 5-endo-trig or 5-exo-trig cyclization. For example, radical reactions of N-(2-bromoallyl)arylcarboxamides have been shown to produce 4-arylpyrrolidin-2-ones through a cascade of 5-exo-trig spirocyclisation, β-scission, and 5-endo-trig cyclization. ox.ac.uk Similarly, radical bicyclization of oxime ethers initiated by reagents like AIBN and Bu₃SnH has been used to synthesize spiro[indene-1,2′-pyrrolidine] derivatives. nih.gov The use of less toxic radical mediators such as tris(trimethylsilyl)silane (B43935) (TTMSS) has also proven effective. nih.govbeilstein-journals.org

Table 2: Radical Cyclization Approaches to Pyrrolidine and Related Skeletons This table summarizes various radical cyclization strategies that could be adapted for the synthesis of the target compound.

| Precursor Type | Radical Mediator/Initiator | Key Transformation | Product Skeleton | Reference |

| N-(2-bromoallyl)arylcarboxamides | Not specified | 5-exo-trig/5-endo-trig cascade | 4-Arylpyrrolidin-2-one | ox.ac.uk |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | TTMSS/AIBN | Intramolecular Arylation | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.govbeilstein-journals.org |

| O-benzyl oxime ethers with bromo-aryl group | Bu₃SnH/AIBN | Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane | nih.gov |

Multi-Component Reactions for Pyrrolidinone Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. frontiersin.orgtcichemicals.com This approach aligns with the principles of green chemistry by reducing steps and waste. frontiersin.org

A highly relevant MCR for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govmdpi.com In this method, a DA cyclopropane bearing an aryl group (such as a 4-bromophenyl group) at the 2-position reacts with a primary amine in a Lewis acid-catalyzed ring-opening. This is followed by an in-situ lactamization and subsequent dealkoxycarbonylation to yield the final 1,5-disubstituted pyrrolidin-2-one. mdpi.com This one-pot transformation is versatile, with a broad scope of applicable amines and substituted DA cyclopropanes. mdpi.com The process effectively treats the DA cyclopropane as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile. mdpi.com

Functionalization and Derivatization Strategies

Functionalization and derivatization of the this compound core structure are key to modulating its chemical and biological properties. These strategies involve modifications at both the phenyl ring and the pyrrolidinone ring.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of chemical transformations. Its introduction is often achieved through the use of brominated starting materials. For instance, the synthesis can start from 4-bromoaniline (B143363) or 3-bromobenzaldehyde, which already contain the bromine atom at the desired position on the aromatic ring. nih.govmdpi.com A Povarov reaction, for example, can utilize an azomethine formed from 4-bromoaniline and 3-bromobenzaldehyde, which then reacts with an alkene like N-vinylpyrrolidin-2-one in the presence of a Lewis acid to yield a complex tetrahydroquinoline structure incorporating the bromophenyl group. nih.gov This approach ensures the precise placement of the bromine atom, which is crucial for subsequent reactions.

One notable modification involves the synthesis of pyrrolidin-2,3-diones. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oup.comrsc.orgoxazine-1,6,7-trione with benzylamine (B48309) leads to the formation of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com Such modifications introduce additional functional groups and stereocenters, significantly increasing the molecular complexity.

Furthermore, the pyrrolidinone ring can be part of more complex fused heterocyclic systems. The synthesis of such derivatives often involves multi-component reactions where the pyrrolidinone ring is formed in situ. researchgate.net

Spiro-pyrrolidinone derivatives, particularly spiro[indoline-3,2′-pyrrolidines], are a significant class of compounds due to their unique three-dimensional structures. oup.comresearchgate.net A common and effective method for their synthesis is the 1,3-dipolar cycloaddition reaction. oup.comacs.org This reaction typically involves an azomethine ylide, generated in situ from an isatin and an amino acid, which then reacts with a dipolarophile. oup.comresearchgate.net

For instance, the reaction of isatins with sarcosine (B1681465) or benzylamine can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with various dipolarophiles to yield highly functionalized spiro[indoline-3,2′-pyrrolidines]. researchgate.net Catalyst-free, three-component reactions of isatins, α-amino acids, and phenylpropiolic acid esters in refluxing isopropanol (B130326) have also been reported to produce spiro[indoline-3,2′-pyrroles] with high regioselectivity and yields. rsc.org

Another approach involves the intramolecular SN2-type reaction of γ-3-indolyl ketone oximes, which upon treatment with methanesulfonyl chloride and triethylamine, can cyclize to form spiro[indoline-3,2′-pyrrolidine] derivatives. oup.com These spiro compounds are valuable intermediates that can be further transformed into other complex structures. oup.com

A novel strategy for constructing spiro[oxindole-3,2′-pyrrolidine] derivatives involves the reaction of benzynes with azomethine ylides. acs.org The ketimines formed from the condensation of isatins with trifluoroethylamine react with benzyne (B1209423) in the presence of a weak base to afford the desired spiro compounds in good yields. acs.org

The following table summarizes some examples of synthetic methods for spiro-pyrrolidinone derivatives:

| Starting Materials | Reaction Type | Product | Reference |

| Isatins, α-amino acid, phenylpropiolic acid esters | Three-component reaction | Spiro[indoline-3,2′-pyrroles] | rsc.org |

| Isatin, sarcosine/benzylamine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | 1,3-dipolar cycloaddition | Spiro[indoline-3,2′-pyrrolidines] | researchgate.net |

| γ-3-Indolyl ketone oximes | Intramolecular SN2-type cyclization | Spiro[indoline-3,2′-pyrrolidines] | oup.com |

| Isatins, CF₃CH₂NH₂, benzyne | 1,3-dipolar cycloaddition | Spiro[oxindole-3,2′-pyrrolidine] | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. libretexts.orgrsc.org These reactions are particularly valuable for the synthesis and functionalization of heterocyclic compounds like pyrrolidinones. researchgate.netresearchgate.net

The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to a diverse library of derivatives.

For example, a Suzuki-Miyaura coupling could be used to replace the bromine atom with an aryl or vinyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling would introduce an alkynyl group, while a Buchwald-Hartwig amination would form a new carbon-nitrogen bond. libretexts.org

The efficiency of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. acs.org Specialized phosphine (B1218219) ligands are often crucial for the success of these transformations. libretexts.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes. rsc.org

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgscholarscentral.com Reactions with high atom economy are preferred as they generate less waste. nih.gov

In the context of this compound synthesis, maximizing atom economy involves choosing synthetic routes that are addition or rearrangement reactions, as these are inherently 100% atom-economical. rsc.org Multi-component reactions are particularly noteworthy for their high atom economy, as they combine several starting materials in a single step to form a complex product with minimal byproducts. researchgate.net

For instance, one-pot, three-component domino reactions for the synthesis of pyrrolidine-fused spirooxindoles under catalyst-free conditions in environmentally friendly solvents like ethanol-water mixtures have been developed. rsc.org These methods are not only atom-economical but also reduce the use of hazardous reagents and simplify purification processes. rsc.org The development of such efficient and clean synthetic methods is crucial for the sustainable production of pyrrolidinone-based compounds. rsc.orgmdpi.com

Utilization of Green Solvents and Solvent-Free Approaches

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents in chemical manufacturing. For the synthesis of heterocyclic compounds like pyrrolidinones, this has led to the exploration of environmentally benign solvents and solvent-free reaction conditions.

Water, as a solvent, offers significant environmental and safety advantages. While specific examples for the synthesis of this compound in water are not extensively detailed in the provided literature, the general trend for synthesizing related nitrogen-containing heterocycles points towards its increasing use. For instance, aqueous media have been successfully employed for the catalyst-free, multi-component synthesis of various dihydroquinolines and dihydropyrano[2,3-c]pyrazoles, often with high yields. mdpi.comrsc.org Such precedents suggest the feasibility of adapting synthetic routes for this compound to aqueous conditions.

Solvent-free, or solid-state, reactions represent another key green methodology. These reactions can lead to improved yields, easier purification, and reduced environmental impact. The reduction of ketones to alcohols using sodium borohydride (B1222165) has been successfully performed in the solid state, a transformation relevant to the derivatives of pyrrolidinones. mdpi.com Furthermore, solvent-free conditions have been effectively applied in the synthesis of 1,5-benzodiazepine derivatives, accelerated by ultrasound irradiation, demonstrating the synergy between different green chemistry techniques. mdpi.com The Paal-Knorr synthesis of pyrroles has also been achieved under solvent-free conditions using microwave irradiation in the presence of an organocatalyst, highlighting a significant advantage of this method. pensoft.net

Table 1: Examples of Green Synthetic Approaches for Heterocyclic Compounds

| Reaction Type | Green Approach | Conditions | Key Advantages | Reference |

| Heterocycle Synthesis | Aqueous Medium | Catalyst-free, Ultrasound at 60 °C | High yields (90–97%), environmental safety | mdpi.com |

| Ketone Reduction | Solvent-Free | NaBH₄, Solid-state | Clean reaction, simple workup | mdpi.com |

| Benzodiazepine Synthesis | Solvent-Free | Ultrasound (35 kHz), Catalyst-free | Efficient, recyclable catalyst potential | mdpi.com |

| Pyrrole (B145914) Synthesis | Solvent-Free | Microwave irradiation, Organocatalyst | Rapid reaction (15 seconds), high conversion (92%) | pensoft.net |

Application of Catalysis in Synthesis (e.g., Metal-Free Catalysis, Organocatalysis)

Catalysis is fundamental to modern organic synthesis, and the development of metal-free and organocatalytic systems has been a major focus. These approaches avoid the use of toxic and expensive heavy metals, aligning with green chemistry principles. greyhoundchrom.com

Organocatalysis , which utilizes small, chiral organic molecules to catalyze asymmetric transformations, is particularly relevant to pyrrolidine chemistry. The pyrrolidine ring itself is a privileged scaffold in many powerful organocatalysts. nih.govbeilstein-journals.org Proline and its derivatives, for example, are widely used in asymmetric aldol (B89426) and Mannich reactions. greyhoundchrom.com Researchers have developed highly effective pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers and 5-pyrrolidin-2-yltetrazole, the latter being noted for its enhanced solubility in non-polar solvents compared to proline. beilstein-journals.orgcam.ac.uk These catalysts are instrumental in producing chiral molecules with high enantioselectivity. dntb.gov.ua The synthesis of these catalysts often starts from readily available precursors like D-prolinamides or (R)-glyceraldehyde acetonide. nih.govbeilstein-journals.org

Metal-free catalysis offers alternative pathways that avoid transition metals. For instance, the synthesis of tetrasubstituted furans has been achieved using a base-catalyzed reaction between α-hydroxy ketones and cyano compounds, showcasing an economical and environmentally benign method. nih.gov Similarly, iodine-catalyzed [3+2]-cycloaddition has been used to synthesize pyrroles. rsc.org These metal-free strategies are crucial for creating complex N-heterocyclic frameworks without the concern of metal contamination in the final products. rsc.orgrsc.org

Table 2: Catalytic Systems in Heterocyclic Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Features | Reference |

| Organocatalyst | 5-Pyrrolidin-2-yltetrazole | Mannich-type addition | Carbonyls, α-imino ethyl glyoxalates | More soluble than proline, faster reactions | cam.ac.uk |

| Organocatalyst | D-prolinamides | Michael addition | Aldehydes, β-nitroalkenes | Additive-free, room temperature | nih.gov |

| Metal-Free | Triethylamine (Base) | Pyrrole Synthesis | Benzylidenemalononitriles, Ethyl glycinate | High yields, one-pot synthesis | rsc.org |

| Metal-Free | Acetic Acid | Pyrrolidine Synthesis | Oxazolidin-5-ones | One-pot, five-component reaction | rsc.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds. These techniques dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. proquest.comnih.gov

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy. This rapid and uniform heating can accelerate reaction rates significantly. The synthesis of a bromo-substituted pyrazoline, for example, was achieved in a short time with an 82% yield under microwave irradiation. taylorfrancis.com This method has been widely applied to the synthesis of pyrroles, pyrrolidine-fused chlorins, and various other heterocyles, often under solvent-free conditions or with reduced solvent volumes. pensoft.netnih.gov For instance, the Paal-Knorr synthesis of pyrroles can be completed in just 15 seconds under microwave heating. pensoft.net

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. This method is known for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. mdpi.comnih.gov It has been successfully used in the synthesis of 1,5-benzodiazepines and 1,3,4-oxadiazole-2-thiols, often under solvent-free or low-solvent conditions. mdpi.comnih.gov The catalyst-free synthesis of various heterocycles in aqueous media is also frequently promoted by ultrasonic irradiation. mdpi.com

Table 3: Comparison of Conventional vs. Alternative Energy Methods

| Compound Class | Method | Conditions | Reaction Time | Yield | Reference |

| 1,2,4-Triazole Derivatives | Conventional | Reflux | 10–36 hours | Moderate | nih.gov |

| 1,2,4-Triazole Derivatives | Ultrasound | 45–55 °C | 39–80 minutes | 75–89% | nih.gov |

| Pyrazoline Derivative | Microwave | N/A | Short | 82% | taylorfrancis.com |

| Pyrrole Derivative | Microwave | Salicylic acid catalyst | 15 seconds | 92% | pensoft.net |

Reduction of Derivatives and Protecting Groups

In the multi-step synthesis of complex molecules like derivatives of this compound, the strategic use of protecting groups and the transformation of functional groups are essential.

Protecting groups are temporary modifications to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. youtube.comyoutube.com For the pyrrolidinone scaffold, the nitrogen atom of the lactam is often a site for protection. Common protecting groups for amines include the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. synarchive.comyoutube.com The Boc group is typically stable to bases but is easily removed with acid, whereas the Cbz group is removed by catalytic hydrogenation. youtube.com Alcohols, which may be present in precursors or introduced as derivatives, are frequently protected as silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). youtube.comyoutube.com Carbonyl groups, such as ketones, can be protected by converting them into acetals or ketals, which are stable to nucleophiles and reducing agents but can be removed under acidic conditions. youtube.com

Reduction of derivatives is a common transformation. For example, a ketone functionality on a side chain attached to the pyrrolidinone ring can be selectively reduced to a secondary alcohol. This is often accomplished using mild reducing agents like sodium borohydride (NaBH₄) in a solvent such as ethanol. mdpi.com This reaction was used to successfully synthesize (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol from its corresponding ketone precursor with a 57% yield. mdpi.com Such reductions are crucial for creating diverse derivatives with different biological properties.

Table 4: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | Trifluoroacetic Acid (TFA) | synarchive.comyoutube.com |

| Amine | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) | synarchive.comyoutube.com |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS, TBS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) | youtube.comyoutube.com |

| Alcohol | Benzyl Ether | Bn | Benzyl halide (BnBr), base (NaH) | H₂, Pd/C (Hydrogenolysis) | youtube.comyoutube.com |

| Ketone/Aldehyde | Acetal/Ketal | - | Diol (e.g., ethylene (B1197577) glycol), acid catalyst | Aqueous acid (H₃O⁺) | youtube.com |

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways

The formation of the pyrrolidinone ring is a cornerstone of many synthetic strategies in medicinal and organic chemistry. nih.gov The elucidation of these reaction pathways involves studying proposed mechanisms, the role of transient intermediates, and the factors governing selectivity.

Several mechanisms have been proposed for the synthesis of the pyrrolidinone scaffold. These routes often begin with linear precursors that undergo intramolecular cyclization. One of the most direct methods involves the cyclization of an amine group onto a carboxylic acid derivative to form the defining amide bond of the lactam ring. dntb.gov.ua

Other significant pathways include:

Intramolecular C–H Amination : Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient route to pyrrolidines, which can be precursors to pyrrolidinones. organic-chemistry.org These reactions often proceed via a proposed Cu(I)/Cu(II) catalytic cycle. nih.govacs.org

Cyclization of Amino Acids : The dehydration and cyclization of amino acids, such as glutamic acid, can yield pyroglutamic acid, which can be further converted to 2-pyrrolidone through hydrogenation and decarbonylation. researchgate.net

Reductive Amination/Cyclization : The reaction of levulinic acid with aromatic amines in the presence of a cobalt catalyst and a hydrosilane can selectively yield either pyrrolidones or pyrrolidines depending on the amount of silane (B1218182) used. organic-chemistry.org

1,3-Dipolar Cycloaddition : A classic method for constructing five-membered heterocycles involves the 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). This method is highly valuable for creating substituted pyrrolidines, which can be subsequently oxidized to the corresponding pyrrolidinones. nih.gov

Table 1: Overview of Selected Pyrrolidinone Formation Mechanisms

| Mechanism | Precursors | Key Reagents/Catalysts | Brief Description |

|---|---|---|---|

| Intramolecular Amidation | γ-Amino acids or esters | Dehydrating agents or heat | A direct cyclization forming the amide bond of the lactam ring. dntb.gov.ua |

| Copper-Catalyzed C-H Amination | N-haloamides | Copper complexes (e.g., [TpxCuL]) | An intramolecular reaction where a C-H bond is functionalized to form the C-N bond, creating the ring. nih.govacs.org |

| Reductive Cyclization | γ-Keto acids and amines | Reducing agents (e.g., H2), catalysts (e.g., Ru/C) | Formation of an intermediate imine followed by reduction and intramolecular cyclization. researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Acid catalysts (e.g., TFA) | A cycloaddition reaction that forms the pyrrolidine (B122466) ring, which can then be converted to a pyrrolidinone. nih.gov |

The transient species, or intermediates, formed during a reaction are pivotal to its mechanism. In copper-catalyzed C-H amination reactions for pyrrolidine synthesis, evidence points to the involvement of copper-nitrenoid species. nih.gov Experimental and computational studies suggest a Cu(I)/Cu(II) pathway where the active copper catalyst facilitates the cleavage of N-Halogen and C-H bonds. nih.govacs.org In some related transformations, nitrogen-centered radicals have been proposed as key synthetic intermediates. acs.org

For other pathways, different intermediates are crucial:

In the conversion of certain pyrrolidine derivatives, 1,1-diazene intermediates can form, which then release N₂ to generate 1,4-biradical species that collapse to form new ring structures. acs.org

The synthesis of pyrrole (B145914) structures from oxime-substituted pyrrolidines can involve a cascade of events where intermediate imines and nitrile oxides are formed. worktribe.com

Iminium ions are common intermediates in reactions involving the cyclization of amino alcohols or in aza-Michael reactions, which can be used to form the pyrrolidine ring. researchgate.net

Table 2: Key Intermediates in Pyrrolidinone and Pyrrolidine Synthesis

| Intermediate Type | Associated Reaction | Role in Mechanism |

|---|---|---|

| Copper(II) Species | Copper-Catalyzed C-H Amination | Functions as a key intermediate in the catalytic cycle, facilitating N-X and C-H bond cleavage. nih.govacs.org |

| Nitrogen-Centered Radical | Radical-mediated Cyclizations | Acts as a reactive species that initiates ring closure through intramolecular addition to a double bond or C-H bond. acs.org |

| Iminium Ion | Aza-Michael Reactions, Amino Alcohol Cyclization | Serves as an electrophilic species that undergoes intramolecular attack by a nucleophile to form the heterocyclic ring. researchgate.net |

| 1,4-Biradical | Ring Contractions/Rearrangements | A diradical species that can undergo barrierless collapse to form a new, often strained, ring system. acs.org |

Achieving specific stereochemistry and regioselectivity is a primary challenge in synthesis. For a compound like 5-(4-Bromophenyl)pyrrolidin-2-one, this means controlling the placement of the bromophenyl group at the C5 position and establishing the desired stereochemistry at that chiral center.

Stereochemical Control is often achieved by:

Using Chiral Precursors : A common strategy is to start with an optically pure compound, such as L-proline or 4-hydroxyproline, which already contains the desired pyrrolidine core and stereochemistry. nih.govmdpi.com

Catalyst-Controlled Asymmetric Synthesis : Chiral catalysts, such as dirhodium tetracarboxylates, can induce high levels of enantioselectivity and diastereoselectivity in C-H functionalization reactions, directing the formation of a specific stereoisomer. acs.orgacs.org

Substrate-Controlled Diastereoselectivity : The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation steps. nih.gov

Regioselectivity , the control of which position on a molecule reacts, is critical for placing the substituent at C5. In intramolecular C-H amination reactions, the formation of the five-membered pyrrolidine ring is highly favored (δ-C-H amination) over other possibilities due to the thermodynamic stability of the resulting ring structure. organic-chemistry.org In 1,3-dipolar cycloadditions, the regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Computational Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating reaction energy profiles, geometries of intermediates, and transition states. nih.govresearchgate.net

In the context of pyrrolidinone synthesis, DFT studies have been instrumental in:

Validating Catalytic Cycles : DFT calculations have been used to support the proposed Cu(I)/Cu(II) catalytic cycle in intramolecular C-H amination reactions by comparing the energy barriers of different potential pathways. nih.gov

Explaining Stereoselectivity : By modeling the transition states leading to different stereoisomers, DFT can explain why a particular product is favored. For example, calculations can reveal the steric and electronic interactions between the substrate and a chiral catalyst that lead to an enantioselective outcome. acs.org

Investigating Intermediate Stability : The energies and structures of proposed intermediates can be calculated to assess their viability in a reaction pathway. This has been used to study the formation of 1,4-biradical intermediates from pyrrolidines. acs.org

Analyzing Bonding : DFT is used in conjunction with methods like Natural Bond Orbital (NBO) analysis to understand the nature of bonding, such as intermolecular hydrogen bonds in pyrrolidone dimers. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

The HOMO is the highest-energy orbital containing electrons and acts as the nucleophile, donating electron density. youtube.comyoutube.com

The LUMO is the lowest-energy orbital that is empty and acts as the electrophile, accepting electron density. youtube.comyoutube.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) and the spatial overlap of these orbitals are critical for determining reactivity. researchgate.net FMO analysis is particularly useful for pericyclic reactions, such as the 1,3-dipolar cycloadditions used to synthesize pyrrolidines. nih.govwikipedia.org By analyzing the orbital symmetry and the coefficients of the atomic orbitals that make up the HOMO and LUMO, FMO theory can predict whether a reaction is allowed and what the resulting regiochemistry and stereochemistry will be. imperial.ac.uk For substituted pyrrolidinones, quantum chemical calculations can determine the HOMO and LUMO energies, providing insight into their electronic properties and potential reactivity. arabjchem.org

Table 3: Principles of Frontier Molecular Orbital (FMO) Theory in Reactivity

| Orbital | Description | Role in Reactions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. wikipedia.org | Represents the nucleophilic character of a molecule. Reactions occur via donation of electrons from this orbital. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. wikipedia.org | Represents the electrophilic character of a molecule. Reactions occur via acceptance of electrons into this orbital. youtube.com |

| HOMO-LUMO Interaction | The primary stabilizing interaction between two reacting molecules. wikipedia.org | The strength of this interaction, governed by orbital energy gap and overlap, determines the reaction rate and pathway. A smaller energy gap leads to a more favorable interaction. researchgate.net |

Transition State Analysis and Energy Profiles

The elucidation of a chemical reaction's mechanism is a cornerstone of modern chemistry, providing fundamental insights into the transformation of reactants into products. For reactions involving this compound, computational chemistry, particularly quantum mechanical calculations, offers a powerful lens through which to view the intricate dance of atoms and electrons. Transition state analysis and the generation of energy profiles are central to these computational investigations, mapping out the energetic landscape of a reaction and identifying the fleeting, high-energy structures that govern reaction rates.

At the heart of this analysis is the concept of the potential energy surface (PES), a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Reactants and products reside in energy minima on this surface, while the path between them traverses a saddle point known as the transition state. The transition state is a critical configuration, representing the point of maximum energy along the minimum energy pathway of the reaction. It is an unstable species with a fleeting existence, characterized by a unique vibrational mode with an imaginary frequency that corresponds to the motion along the reaction coordinate toward the product.

Computational Approaches to Transition State Analysis

The theoretical investigation of reaction mechanisms involving this compound would typically employ a variety of computational methods. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy. rsc.orgnih.govacs.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or larger to provide a robust description of the electronic structure. acs.org For more demanding accuracy, especially in cases with complex electronic effects, higher-level methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may be utilized, although at a significantly greater computational expense. nih.govacs.org

The process of locating a transition state on the potential energy surface is a non-trivial computational task. It involves sophisticated algorithms that search for a first-order saddle point. Once a candidate transition state structure is found, a frequency calculation is performed to confirm its identity. The presence of exactly one imaginary frequency confirms that the structure is a true transition state. acs.org

Illustrative Energy Profiles

An energy profile for such a reaction would depict the relative energies of the reactants, transition states, any intermediates, and the final products.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 (TS1) | +15.7 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +10.3 |

| Products | -12.8 |

Note: These values are illustrative and intended to represent a typical energy profile for a two-step reaction mechanism.

Detailed Research Findings from Analogous Systems

Research on related pyrrolidinone and lactam systems provides valuable insights into the types of data generated from transition state analyses. For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) using DFT methods elucidated a multi-step reaction mechanism. rsc.orgnih.govresearchgate.net The study calculated the energy barriers for each step, including a Michael addition with an activation energy of 21.7 kJ mol⁻¹ and a subsequent cyclization with a much lower barrier of 11.9 kJ mol⁻¹. rsc.orgresearchgate.net These findings highlight how computational analysis can pinpoint the kinetically most challenging steps in a reaction sequence.

In another study focusing on the copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations were employed to compare the reactivity of different N-halogenated amide precursors. nih.govacs.org The computed free energy profiles revealed significant differences between the pathways for N-fluoro and N-chloro amides, explaining the experimentally observed preference for the fluoride-containing substrates. acs.org Such studies demonstrate the predictive power of transition state analysis in understanding and optimizing catalytic reactions.

The table below presents hypothetical data that would be typical of such a detailed computational investigation, illustrating the kind of information that could be obtained for reactions of this compound.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction Step

| Parameter | Value | Unit |

| Activation Energy (Ea) | 18.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 20.1 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 17.9 | kcal/mol |

| Entropy of Activation (ΔS‡) | -7.4 | cal/(mol·K) |

| Reaction Enthalpy (ΔHrxn) | -9.3 | kcal/mol |

| Reaction Free Energy (ΔGrxn) | -8.5 | kcal/mol |

Note: These values are hypothetical and serve to illustrate the outputs of a computational chemistry study.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 5-(4-bromophenyl)pyrrolidin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial relationships between atoms.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC-TOCSY)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides initial information about the different types of protons and their chemical environments. The aromatic protons of the 4-bromophenyl group typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons of the pyrrolidin-2-one ring resonate in the upfield region, with their specific chemical shifts and multiplicities determined by their neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the lactam, the carbon atom bearing the bromine, the other aromatic carbons, and the aliphatic carbons of the pyrrolidine (B122466) ring. chemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY spectra would show cross-peaks between adjacent protons in the pyrrolidin-2-one ring, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments extend the correlations observed in COSY to an entire spin system. wisc.edu This is particularly useful for identifying all protons belonging to the pyrrolidin-2-one ring system, even those that are not directly coupled.

HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): This powerful 2D experiment correlates proton signals with their directly attached carbon atoms (HSQC) and then extends this correlation to other protons within the same spin system (TOCSY). columbia.edunorthwestern.edu This helps in the unambiguous assignment of both ¹H and ¹³C signals for each CHn group in the pyrrolidin-2-one moiety. acdlabs.com

A representative, though not experimentally derived for this specific molecule, dataset illustrating the expected NMR data is provided below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC-TOCSY Correlations |

| H-2' | 7.5 (d) | 131.5 | H-3' | C-2', C-3' |

| H-3' | 7.2 (d) | 129.0 | H-2' | C-3', C-2' |

| H-5 | 4.8 (t) | 60.0 | H-4 | C-5, C-4, C-3 |

| H-4 | 2.5 (m) | 35.0 | H-5, H-3 | C-4, C-5, C-3 |

| H-3 | 2.3 (m) | 30.0 | H-4 | C-3, C-4, C-5 |

| NH | 8.0 (s) | - | - | - |

| C=O | - | 175.0 | - | - |

| C-1' | - | 140.0 | - | - |

| C-4' | - | 121.0 | - | - |

Stereochemical Assignment through NMR Data

The stereochemistry of this compound, specifically the configuration at the C-5 chiral center, can be determined using advanced NMR techniques, particularly through the analysis of nuclear Overhauser effect (NOE) data. uni-regensburg.de NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. By observing NOE correlations between the proton at C-5 and other protons in the molecule, the relative stereochemistry can be established. uni-regensburg.de For instance, the presence or absence of an NOE between the H-5 proton and specific protons on the pyrrolidin-2-one ring would help in assigning its orientation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula C₁₀H₁₀BrNO. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.orglibretexts.org The molecular ion peak (M+) would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). youtube.com Common fragmentation pathways for similar structures often involve the loss of the bromophenyl group or cleavage of the pyrrolidin-2-one ring. nih.gov Predicted collision cross section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected IR absorption bands include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine group in the lactam ring.

C=O stretch: A strong absorption band typically in the range of 1650-1700 cm⁻¹ due to the carbonyl group of the five-membered lactam.

C-N stretch: A band in the region of 1200-1350 cm⁻¹.

Aromatic C-H stretch: Bands typically appearing above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of pyrrolidinone, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for geometry optimization. urfu.ru For instance, studies on similar heterocyclic compounds have utilized methods like B3LYP and M06-2X with various basis sets to achieve an optimized structure. urfu.ru The geometry of related molecules has been found to be slightly non-planar. urfu.ru

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the molecular orbitals, bonding characteristics, and charge distribution.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov

Computational studies on analogous aromatic compounds have shown that the distribution of HOMO and LUMO orbitals can indicate the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in some molecules, the HOMO is localized over the entire molecule, while the LUMO may be concentrated on specific rings or functional groups, indicating the regions where electron transfer is most likely to occur. researchgate.net The HOMO-LUMO gap is a key factor in determining a molecule's electronic properties and has been calculated for various related compounds using DFT methods. nih.gov

Table 1: Key Quantum Chemical Parameters

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. nih.gov |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is used to quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. wisc.edu

NBO analysis can reveal donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength. wisc.edu For example, interactions between a lone pair (n) and an antibonding orbital (σ* or π*) can signify intramolecular charge transfer and contribute to the molecule's stability. wisc.edu This analysis helps in understanding the electronic delocalization effects beyond a simple Lewis structure. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue or green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net MEP analysis has been widely used to understand the reactive behavior of various molecules, including identifying sites for hydrogen bonding and other non-covalent interactions. chemrxiv.orgresearchgate.net

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like lipophilicity (logP), which is crucial for pharmacological and toxicological assessments. researchgate.net

The development of a QSPR model involves selecting relevant molecular descriptors and using statistical methods to build a predictive equation. researchgate.net These descriptors can be derived from the compound's 2D or 3D structure and can encompass constitutional, topological, geometric, and electronic parameters. The goal is to create a model that can accurately predict the desired property for new, untested compounds. researchgate.net

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by the surrounding solvent. rsustnjogat.org Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is a well-studied phenomenon. rsustnjogat.org Computational methods can be used to investigate how the solvent affects the electronic structure and properties of a solute molecule. ajol.info

The polarity and hydrogen-bonding capabilities of the solvent can stabilize the ground and excited states of the solute to different extents, leading to shifts in the electronic absorption spectra. mdpi.com For instance, polar solvents can lead to a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima depending on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. bau.edu.lb Computational studies often employ implicit or explicit solvent models to simulate these effects and provide a deeper understanding of the solute-solvent interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing valuable insights into the photophysical behavior of a compound.

A comprehensive search of scientific literature and chemical databases was conducted to find published research detailing the excited state properties of 5-(4-Bromophenyl)pyrrolidin-2-one using TD-DFT calculations. These searches, however, did not yield any specific studies that have performed and reported such theoretical investigations on this particular molecule. While computational studies, including TD-DFT, have been conducted on structurally related compounds, such as other derivatives of pyrrolidone or other bromophenyl-containing molecules, the specific data for this compound is not available in the reviewed literature.

Therefore, detailed research findings, including data tables of excitation energies, oscillator strengths, and transition characteristics for this compound, cannot be presented as no such studies have been published. The scientific community has not yet reported a theoretical examination of the excited state properties of this specific compound via TD-DFT.

Structure Activity Relationship Sar Studies of Pyrrolidinone Derivatives

Influence of Substituent Patterns on Biological Activity

The biological activity of pyrrolidinone derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the core structure. nih.govnih.gov The five-membered ring offers multiple points for modification, allowing for a detailed exploration of the chemical space to optimize pharmacological effects. nih.gov

The substitution on the phenyl ring of 5-phenylpyrrolidin-2-one (B1266415) analogues plays a critical role in modulating biological activity. For instance, the presence of electron-withdrawing groups, such as halogens, can influence the electronic properties of the entire molecule, which in turn can affect interactions with biological targets. nih.gov In a series of 2-pyridinylpiperazines derived from a dipeptide, compounds with a 2,4-dichloro substitution on a phenylalanine moiety showed high potency as melanocortin-4 receptor antagonists. nih.gov Similarly, for certain pyrazole (B372694) derivatives, compounds with neutral or electron-donating groups at the 4-position of a ring showed better biological activity than those with electron-withdrawing groups. acs.org

Substituents on the pyrrolidinone ring itself also have a profound impact. SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the anticonvulsant activity is strongly influenced by substituents at the 3-position. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives were found to be highly effective in the scPTZ test, a model for anti-absence seizures. nih.gov Furthermore, the stereochemistry of the substituents is a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins like enzymes and receptors. nih.govnih.gov

The following table summarizes the influence of various substituent patterns on the biological activity of pyrrolidinone and related heterocyclic derivatives.

| Scaffold/Position | Substituent Type | Effect on Biological Activity | Example Class |

| Phenyl ring at C5 | Electron-withdrawing groups (e.g., halogens) | Can modulate binding affinity and potency. nih.gov | 5-Arylpyrrolidinones |

| Pyrrolidinone C3 | Bulky alkyl/aryl groups (e.g., isopropyl, benzhydryl) | Can enhance anticonvulsant activity. nih.gov | Pyrrolidine-2,5-diones |

| Pyrrolidinone Nitrogen (N1) | Aromatic or heteroaromatic rings | Can be essential for certain biological activities. | Various pyrrolidinone derivatives |

| Pyrrolidinone C4 | Various substituents | Can influence the puckering of the ring and thus the overall conformation. nih.gov | Proline derivatives |

Correlations between Structural Modifications and Biological Profiles

Specific structural modifications of pyrrolidinone derivatives have been shown to correlate directly with changes in their biological profiles, such as potency, selectivity, and pharmacokinetic properties. These correlations provide a roadmap for optimizing lead compounds.

One of the key correlations is the relationship between the substitution on an aromatic ring and the resulting biological effect. In a study of pyrrolidine (B122466) pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme, alterations at the R1 position, specifically the presence of an S-phenyl moiety and its distance from the scaffold, were found to be essential for inhibitory activity. nih.gov Any changes to this part of the molecule led to a reduction in inhibition, highlighting a strict structural requirement. nih.gov Similarly, for a series of pyrrolo nih.govnih.govpyrimidine derivatives, the linker between two heterocyclic scaffolds was found to have a significant impact on their antitumor activity. nih.gov Aromatic linkers generally conferred greater potency than aliphatic ones. nih.gov

The introduction of cyclic amines, such as piperidine (B6355638) or pyrrolidine, as substituents can also lead to predictable changes in activity. In the development of kinase inhibitors, the addition of these groups has been shown to improve activity by forming additional hydrogen bonds with the target enzyme. nih.gov

The table below illustrates some of the observed correlations between structural changes and biological outcomes in pyrrolidinone and related compounds.

| Structural Modification | Resulting Change in Biological Profile | Compound Series Example |

| Introduction of a methyl ester group | 7-fold increase in potency for phagocytosis inhibition compared to the carboxylate analog. acs.org | Thiophene derivatives |

| Alteration of the linker between heterocyclic scaffolds | Aromatic linkers led to higher antitumor activity than aliphatic linkers. nih.gov | Bis-pyrrolo nih.govnih.govpyrimidines |

| Modification of the R1-substituent | Alterations to the S-phenyl moiety at this position reduced inhibitory activity. nih.gov | Pyrrolidine pentamine derivatives |

| Introduction of cyclic amines (piperidine/pyrrolidine) | Improved kinase inhibition activity. nih.gov | Purine derivatives |

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating the SAR of pyrrolidinone derivatives. tandfonline.comscispace.com These in silico techniques allow for the prediction of biological activity and the identification of key structural features responsible for molecular interactions.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov For a set of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov The model indicated that the antiarrhythmic activity was mainly dependent on specific molecular descriptors related to the compound's structure. nih.gov In another study on pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models were generated to identify the structural requirements for inhibitory activity. tandfonline.com These models use 3D fields around the molecules to correlate their shape and electrostatic properties with their potency. tandfonline.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions. nih.govtandfonline.com For pyrrolidine derivatives designed as α-mannosidase inhibitors, docking studies revealed that the primary interactions involved hydrogen bonds and hydrophobic π-π stacking with aromatic amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies of new benzohydrazide (B10538) derivatives containing a pyrrole (B145914) ring showed interactions with key amino acid residues like ARG60, ARG32, and GLN28 in the active site of the target enzyme. mdpi.com These computational findings are invaluable for designing new molecules with enhanced affinity and selectivity. tandfonline.comcsfarmacie.cz

The following table summarizes the application of computational methods in the study of pyrrolidinone derivatives.

| Computational Method | Application and Findings | Compound Class |

| QSAR | Developed a model explaining 91% of the variance in antiarrhythmic activity based on molecular descriptors. nih.gov | 1-Arylpiperazinyl-propyl-pyrrolidin-2-ones |

| CoMFA/CoMSIA | Identified favorable and unfavorable structural features for Mcl-1 inhibitory activity through contour maps. tandfonline.comtandfonline.com | Pyrrolidine derivatives |

| Molecular Docking | Revealed hydrogen bonding and π-π stacking as key interactions with α-mannosidase. nih.gov | Functionalized pyrrolidine derivatives |

| Molecular Docking | Predicted binding modes and interactions with dihydrofolate reductase and enoyl ACP reductase enzymes. mdpi.com | Pyrrole-benzohydrazide derivatives |

Applications in Medicinal Chemistry and Drug Discovery General Focus

Role as Precursors and Intermediates in Pharmaceutical Synthesis

The pyrrolidine (B122466) ring is a fundamental component of numerous natural products, including alkaloids and amino acids like proline, which are essential for the synthesis of various peptides and proteins. mdpi.com Consequently, pyrrolidine derivatives are crucial precursors in the creation of a wide range of synthetic drugs. mdpi.com The synthesis of many pyrrolidine-containing pharmaceuticals often starts from cyclic precursors such as proline and its derivatives. mdpi.com

The compound 5-(4-bromophenyl)pyrrolidin-2-one itself can be synthesized through various chemical reactions. One reported method involves the reaction of 2-amino-5-bromobenzonitrile (B185297) with 2-bromopyridine (B144113) to form the pyrrolidinone ring. evitachem.com This and other synthetic strategies highlight its role as a valuable intermediate for creating more complex molecules. For instance, it serves as a starting material for the synthesis of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com

The versatility of the pyrrolidinone core allows for the introduction of various substituents, leading to a diverse library of compounds for biological screening. nih.gov The presence of the bromophenyl group in this compound offers a site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a broad spectrum of derivatives with potentially enhanced or novel biological activities.

Identification of Molecular Targets (General)

Derivatives of the pyrrolidine scaffold have been shown to interact with a variety of molecular targets, underscoring their therapeutic potential. For example, certain pyrrolidine derivatives have been identified as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. frontiersin.org Specifically, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated inhibitory activity against E. coli DNA gyrase. frontiersin.org

In the context of cancer, pyrrolidinone-based compounds have been investigated for their ability to target key signaling pathways. For instance, some derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells and a key driver of tumor growth. researchgate.net The design of multi-target quinoline (B57606) hybrids incorporating a pyrrolidine moiety aims to simultaneously inhibit EGFR and microbial DNA gyrase, showcasing a strategy to develop dual anticancer and antimicrobial agents. researchgate.net

Enzyme Inhibition Studies (General)

The pyrrolidinone nucleus is a key feature in many enzyme inhibitors. nih.gov Salinosporamide A, a natural product containing a related pyrrolidinone structure, is a potent proteasome inhibitor with potential anticancer applications. nih.gov The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of toxic proteins and cell death, particularly in rapidly dividing cancer cells.

Furthermore, research has explored the potential of pyrrolidine derivatives as inhibitors of other enzymes. For example, certain polyhydroxylated pyrrolidines have been identified as potent α-glycosidase inhibitors, suggesting their potential as antidiabetic agents. nih.gov The ability of the pyrrolidinone scaffold to be readily functionalized allows for the systematic modification of its structure to optimize binding to the active sites of various enzymes, making it a valuable template for the design of novel enzyme inhibitors.

Receptor Modulation (General)

Pyrrolidine derivatives have been investigated for their ability to modulate the activity of various receptors in the central nervous system (CNS). For instance, some pyrrolidine-2,5-diones have shown promise in the treatment of epilepsy by interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs). nih.gov

Additionally, the serotonergic system has been implicated in the mechanism of action of some pyrrolidine-related compounds. For example, the antinociceptive effect of a combination therapy involving terpinolene (B10128) and diclofenac (B195802) was found to be mediated by 5-HT2A serotonin (B10506) receptors. plu.mx While not directly involving this compound, this highlights the potential for pyrrolidine-containing molecules to interact with and modulate receptor activity, a key aspect of drug action.

Anticancer Activity and Mechanisms (General)

The pyrrolidinone scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity. nih.govmdpi.com Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their potential as anticancer agents. nih.gov In one study, the incorporation of a 4-bromophenyl substitution into a hydrazone derivative of 5-oxopyrrolidine enhanced its anticancer activity against A549 human lung adenocarcinoma cells. nih.gov

The mechanisms underlying the anticancer effects of pyrrolidinone derivatives are diverse. Some compounds induce apoptosis, or programmed cell death, in cancer cells. rsc.org For example, certain spirooxindole pyrrolidine analogs have been shown to decrease cell proliferation through apoptosis. rsc.org Other derivatives may act by inhibiting key enzymes involved in cancer progression, such as the proteasome or protein kinases like EGFR. researchgate.netnih.gov The development of quinazoline-based pyrimidodiazepines has also shown promising cytotoxic activity against various cancer cell lines, with some compounds potentially acting through DNA binding. rsc.org

Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 4-Bromophenyl substituted 5-oxopyrrolidine hydrazone | A549 (Lung) | Reduced cell viability to 61% | nih.gov |

| Spirooxindole pyrrolidine analogs (5e and 5f) | A549 (Lung) | IC50 values of 3.48 and 1.2 µM, respectively | rsc.org |

| Quinazoline-chalcone 14g | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | GI50 values between 0.622–1.81 µM | rsc.org |

| Pyrimidodiazepine 16c | Various | High cytotoxic activity, 10-fold higher than doxorubicin (B1662922) against ten cell lines | rsc.org |

Antimicrobial Activity (General)

Pyrrolidinone derivatives have emerged as a promising class of antimicrobial agents. nih.gov The natural product Pyrrocidine A, which features a 2-pyrrolidinone (B116388) structure, is a known antimicrobial compound. nih.gov Synthetic derivatives have also shown significant activity against various pathogens, including multidrug-resistant bacteria.

In a study evaluating 5-oxopyrrolidine derivatives, a compound bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Another study highlighted that 1,2,4-oxadiazole pyrrolidine derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. frontiersin.org Specifically, a derivative with a 4-chlorophenyl substituent on the pyrrolidine ring showed notable activity against S. aureus topoisomerase IV. frontiersin.org

Anti-inflammatory Properties (General)

The pyrrolidinone scaffold has been explored for its anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and research into novel anti-inflammatory agents is ongoing. mdpi.com Pyrrole (B145914) and fused pyrrole compounds have been investigated for their activity against inflammatory mediators. mdpi.com